molecular formula C14H10N4S B3082558 2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine CAS No. 1129406-48-9

2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine

Cat. No.: B3082558
CAS No.: 1129406-48-9
M. Wt: 266.32 g/mol
InChI Key: MKEAXBHVTPXOJL-UHFFFAOYSA-N
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Description

2-(1H-Benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine (CAS RN: 60555-64-8) is a sophisticated polyheterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates both a benzimidazole and a thienopyridine ring, frameworks that are independently recognized as "privileged scaffolds" for their wide range of biological activities . The molecular formula is C14H10N4S, with a molecular weight of 266.33 . This fused ring system serves as a versatile key intermediate for the synthesis of more complex polycyclic structures. For instance, research has demonstrated its use in a two-stage synthesis to build heptacyclic systems, such as isoindolo[1',2':2,3]pyrido[3",2":4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazol-6(10bH)-ones, via interaction with ortho-formylbenzoic acids . The benzimidazole moiety is known to interact with various biological targets through mechanisms like hydrogen bonding, π–π stacking, and metal ion interactions, which often underpin anticancer, antimicrobial, and antiviral properties . Similarly, the thieno[2,3-b]pyridine core is a subject of ongoing research for developing new bioactive molecules, including antimicrobial agents . This compound is intended for use in research and development laboratories as a building block for the synthesis of novel chemical entities. It is available as a dry powder. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4S/c15-11-8-4-3-7-16-14(8)19-12(11)13-17-9-5-1-2-6-10(9)18-13/h1-7H,15H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEAXBHVTPXOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C4=C(S3)N=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine typically involves multi-step reactions. One common method includes the reaction of 3-amino-2-benzimidazolylthieno[2,3-b]pyridine with ortho-formylbenzoic acids under acidic conditions . The reaction proceeds through the formation of intermediate compounds, which are then further processed to yield the final product. The reaction conditions often involve refluxing in toluene with a catalytic amount of para-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include molecular oxygen and peroxides.

    Substitution: Reagents such as halogenated compounds and bases like potassium carbonate are often used.

Major Products

The major products formed from these reactions include oxidized benzoic acids and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as tRNA (Guanine37-N1)-methyltransferase (TrmD), which is crucial for bacterial growth . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to antimicrobial effects.

Comparison with Similar Compounds

Key Structural Features :

  • Thieno[2,3-b]pyridine core: Provides a planar, conjugated system conducive to π-π interactions.
  • 3-Amino group: Introduces nucleophilic reactivity and hydrogen-bond donor properties.

Synthetic routes for this compound often involve cyclization reactions between appropriately substituted precursors. For example, describes the synthesis of a related benzimidazole-containing thienopyridine via condensation of 1-(1-benzofuran-2-yl)-3-(furan-2-yl)prop-2-en-1-one with active-hydrogen compounds, yielding 2-(1H-benzimidazol-2-yl) derivatives .

Structural Diversity and Substituent Effects

Thieno[2,3-b]pyridin-3-amine derivatives exhibit significant structural diversity, primarily through substitutions at the 2-, 4-, and 6-positions. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Group Comparisons
Compound Name Substituents (Positions) Molecular Weight Key Features Reference
Target Compound 1H-Benzimidazol-2-yl (2), NH₂ (3) ~300 (estimated) Benzimidazole enhances H-bonding
2-(Butylsulfinyl)-4-phenyl-6-(thiophen-2-yl) (SW033291) Butylsulfinyl (2), phenyl (4), thiophen (6) 443.1 Sulfinyl group improves enzyme inhibition
2-(5-Cyclopentyl-1,3,4-oxadiazol-2-yl)-6-phenyl-4-(trifluoromethyl) (5c) Oxadiazolyl (2), CF₃ (4), phenyl (6) 431.1 Trifluoromethyl enhances lipophilicity
2-(Butylsulfinyl)-4-(1,2-dimethylimidazol-5-yl)-6-(thiazol-2-yl) (12q) Butylsulfinyl (2), dimethylimidazolyl (4) 432.1 Chiral sulfinyl group influences enantioselectivity
4,6-Dimethyl-2-(morpholine-4-carbonyl) (RCLS130495) Morpholine-carbonyl (2), methyl (4,6) 291.36 Morpholine improves solubility
Key Observations :
  • Electron-Withdrawing Groups (e.g., CF₃, oxadiazolyl) : Increase metabolic stability but reduce solubility .
  • Sulfinyl Groups (e.g., SW033291) : Enhance binding to enzymes like 15-PGDH (Ki = 0.1 nM) via stereospecific interactions .
  • Benzimidazole vs. Imidazole: Benzimidazole’s fused aromatic system offers stronger π-π stacking compared to monocyclic imidazoles .
Key Findings :
  • SW033291 : Demonstrates exceptional potency due to its butylsulfinyl and thiophenyl groups, which optimize enzyme binding .
  • Ester/Carbonate Analogues: Improved solubility and anti-cancer activity highlight the importance of prodrug strategies for thienopyridines .
Solubility and Stability :
  • Morpholine-Carbonyl Derivatives (e.g., RCLS130495) : Soluble in chloroform and DMSO, ideal for formulation .
  • Benzimidazole Derivatives : Likely exhibit lower solubility due to planar aromaticity, necessitating salt formation or co-solvents .

Biological Activity

2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine is a heterocyclic compound characterized by the fusion of benzimidazole, thieno, and pyridine rings. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.

PropertyValue
IUPAC NameThis compound
Molecular Weight266.32 g/mol
CAS Number1129406-48-9
StructureChemical Structure

The compound exhibits its biological activity primarily through enzyme inhibition. Notably, it has been shown to inhibit tRNA (Guanine37-N1)-methyltransferase (TrmD) , an enzyme crucial for bacterial growth. This inhibition suggests potential applications as an antimicrobial agent, particularly against resistant bacterial strains .

Pharmacological Properties

Research indicates that compounds with a benzimidazole core often display a broad spectrum of pharmacological activities, including:

  • Antimicrobial : Effective against various Gram-positive and Gram-negative bacteria.
  • Anticancer : Potential antiproliferative effects against several cancer cell lines.
  • Anti-inflammatory : Indications of reducing inflammation markers in vitro.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that derivatives of benzimidazole showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .
  • Antiproliferative Effects : In vitro studies revealed that this compound exhibited cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer). The compound's IC50 values were notably lower than those of many existing chemotherapeutic agents .
  • Structure-Activity Relationship (SAR) : Research emphasizes the importance of substituents on the benzimidazole ring in enhancing biological activity. Modifications significantly influenced the potency and selectivity of the compound against specific targets .

Comparative Analysis with Similar Compounds

Compound TypeActivity TypeNotable Findings
Benzimidazole DerivativesAntimicrobialBroad-spectrum activity against pathogens
Thieno[2,3-b]pyridine DerivativesAnticancerEffective against multiple cancer types
General HeterocyclesDiverse PharmacologyVaried activities including antiviral and antifungal properties

Q & A

Q. Table 1. Comparison of Synthetic Routes for Key Derivatives

DerivativeMethodYield (%)Key Spectral Data (1H NMR)Reference
12d (Pentylsulfinyl)HCl/H₂O₂-mediated oxidation65δ 7.8 (d, J=5.2 Hz, Thienyl H)
12f (Methoxypropylsulfinyl)K₂CO₃-catalyzed alkylation72δ 3.4 (s, OCH₃), δ 8.1 (s, NH₂)
BD434987 (Butylsulfinyl)One-pot heterocyclization81[M+H]+ at m/z 413.1 (ESI-MS)

Q. Table 2. Biological Activities of Select Derivatives

CompoundTargetIC50/KiModel SystemReference
SW-033291 (15-PGDH inhibitor)15-PGDH0.1 nMA549 cells, mouse BM
N-Cyclopropyl-4-oxo analogE. coli12 μMAntimicrobial assay
Thieno[2,3-b]pyridine-2-carboxylic acidMDR cancer cells8.5 μM (LC50)MTT assay (HCT-116)

Key Recommendations for Researchers

  • Prioritize one-pot syntheses to improve efficiency .
  • Use steric hindrance strategies to minimize dimerization .
  • Combine X-ray crystallography and DFT for robust structural validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine
Reactant of Route 2
2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine

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